BenchChemオンラインストアへようこそ!

4-bromo-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide

Lipophilicity Drug Design Membrane Permeability

4-Bromo-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide (CAS 1000932-27-3) is a tetra-substituted benzenesulfonamide featuring a para-bromo substituent on the sulfonyl-bearing ring, a para-hydroxy group on the N-phenyl ring, and an N-methyl cap. With a molecular weight of 342.21 g·mol⁻¹, a calculated logP of 3.78, a topological polar surface area (tPSA) of 47 Ų, and a single H-bond donor , it occupies a distinct physicochemical space that separates it from close analogs.

Molecular Formula C13H12BrNO3S
Molecular Weight 342.21 g/mol
CAS No. 1000932-27-3
Cat. No. B6142961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide
CAS1000932-27-3
Molecular FormulaC13H12BrNO3S
Molecular Weight342.21 g/mol
Structural Identifiers
SMILESCN(C1=CC=C(C=C1)O)S(=O)(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C13H12BrNO3S/c1-15(11-4-6-12(16)7-5-11)19(17,18)13-8-2-10(14)3-9-13/h2-9,16H,1H3
InChIKeyMUGMYUDZLFWOOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide (CAS 1000932-27-3): Physicochemical Baseline for Procurement Evaluation


4-Bromo-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide (CAS 1000932-27-3) is a tetra-substituted benzenesulfonamide featuring a para-bromo substituent on the sulfonyl-bearing ring, a para-hydroxy group on the N-phenyl ring, and an N-methyl cap [1]. With a molecular weight of 342.21 g·mol⁻¹, a calculated logP of 3.78, a topological polar surface area (tPSA) of 47 Ų, and a single H-bond donor [1], it occupies a distinct physicochemical space that separates it from close analogs. The compound is commercially available as a research chemical at ≥95% purity and is also offered as an ISO 17034-certified analytical reference standard [2], making it a candidate for both synthetic chemistry and regulated analytical workflows.

Why Generic Substitution Fails for 4-Bromo-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide (CAS 1000932-27-3): A Comparator-Based Argument


The combined presence of a 4-bromo substituent, a 4'-hydroxy group, and an N-methyl cap creates a specific physicochemical profile that cannot be replicated by any single closely related analog [1]. Replacing bromine with chlorine (CAS 712288-70-5) lowers logP by an estimated 0.5–1.0 log units and reduces molecular weight by ~44 Da, altering both passive permeability and target-binding thermodynamics . Exchanging the 4'-hydroxy group for a 4'-methoxy group (CAS 7454-72-0) eliminates the sole H-bond donor, fundamentally changing the compound's hydrogen-bonding capacity [2]. Removing the N-methyl group (4-bromo-N-(4-hydroxyphenyl)benzenesulfonamide) reduces steric bulk and eliminates a key metabolic shielding element [1]. These modifications are not interchangeable; each shifts the compound into a different property space, with potentially divergent biological activity, solubility, and analytical behavior. The quantitative evidence below substantiates this claim.

Quantitative Differentiation Evidence: 4-Bromo-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide (CAS 1000932-27-3) vs. Closest Analogs


Lipophilicity Advantage: Predicted logP of the 4-Bromo Compound Exceeds That of the 4-Chloro Analog

The target compound (CAS 1000932-27-3) exhibits a calculated logP of 3.78 [1], significantly higher than the estimated logP of ~2.8–3.2 for the 4-chloro analog (CAS 712288-70-5) based on the well-established Hansch π constant difference between bromine (+0.86) and chlorine (+0.71) [2]. This ~0.5–1.0 log unit increase translates to approximately 3–10 fold higher membrane partitioning, which is meaningful for passive permeability-driven assays.

Lipophilicity Drug Design Membrane Permeability

Hydrogen-Bond Donor Capacity: The 4'-Hydroxy Group Provides a Single H-Bond Donor Absent in the 4'-Methoxy Analog

The target compound possesses exactly one hydrogen-bond donor (the phenolic -OH) [1]. In contrast, 4-bromo-N-(4-methoxyphenyl)benzenesulfonamide (CAS 7454-72-0) has zero H-bond donors because the phenolic -OH is replaced by -OCH₃ [2]. This difference eliminates the compound's capacity to donate a hydrogen bond, which can directly impact solubility, crystal packing, and specific interactions with biological targets that require an H-bond donor at this position.

Hydrogen Bonding Solubility Target Engagement

Molecular Weight and Polar Surface Area Differentiation from the Des-methyl Analog

The target compound has a molecular weight of 342.21 g·mol⁻¹ and tPSA of 47 Ų [1]. The des-methyl analog, 4-bromo-N-(4-hydroxyphenyl)benzenesulfonamide, has a molecular weight of 328.18 g·mol⁻¹ (ΔMW = -14.03 g·mol⁻¹) . The N-methyl group contributes to increased steric bulk and may provide metabolic shielding at the sulfonamide nitrogen, a feature absent in the secondary sulfonamide analog. The tPSA of the des-methyl analog is expected to be approximately 49–55 Ų due to the additional N-H hydrogen, slightly increasing polarity.

Physicochemical Properties Permeability Metabolic Stability

Analytical Standard Certification: ISO 17034-Compliant Reference Material Availability

The target compound (CAS 1000932-27-3) is available as an ISO 17034-certified analytical reference standard from CATO Research Chemicals [1], providing traceable metrological quality for quantitative analysis. In contrast, the closely related 4-chloro analog (CAS 712288-70-5) is primarily offered as a research-grade building block without certified reference standard documentation . The 4-methoxy analog (CAS 7454-72-0) is also not widely available as a certified reference material.

Analytical Chemistry Quality Control Reference Standards

Computational Target Prediction: SEA Profile Suggests Distinct Polypharmacology vs. In-Class Sulfonamides

The Similarity Ensemble Approach (SEA) analysis via ZINC predicts that the target compound has potential affinity for pyroglutamylated RFamide peptide receptor (QRFPR), serine/threonine-protein kinase 33 (STK33), and potassium channels KCNK9 and KCNK3, with maximum Tanimoto coefficients (Tc) ranging from 41 to 44 [1]. This predicted target profile differs from the canonical carbonic anhydrase inhibition commonly associated with primary sulfonamides, suggesting that the N-methyl, N-(4-hydroxyphenyl) substitution pattern redirects target preference. No published experimental confirmation is available as of 2026.

Computational Prediction Target Profiling Polypharmacology

High-Confidence Application Scenarios for 4-Bromo-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide (CAS 1000932-27-3) Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies Requiring a Tetra-Substituted Benzenesulfonamide with a Single H-Bond Donor

In SAR campaigns where both the N-methyl cap and the 4'-hydroxy group are essential pharmacophoric elements, the target compound provides the only commercially available scaffold that combines a 4-bromo substituent, a 4'-hydroxy H-bond donor, and an N-methyl group simultaneously [1][2]. The des-methyl analog (lacking the N-methyl cap) and the 4'-methoxy analog (lacking the H-bond donor) each lose a key design feature, invalidating their use as direct comparators or synthetic intermediates [3]. Researchers should procure this compound when the full substitution pattern is mandatory.

Regulated Analytical Method Development Requiring an ISO 17034-Certified Reference Standard

For pharmaceutical impurity profiling, forensic analysis, or environmental monitoring under GLP/GMP requirements, the target compound is uniquely positioned among its closest analogs by virtue of its availability as an ISO 17034-certified reference material from CATO [1]. Neither the 4-chloro analog (CAS 712288-70-5) nor the 4-methoxy analog (CAS 7454-72-0) is offered as a certified reference standard, making the target compound the only defensible choice for validated quantitative analytical methods [2].

Passive Membrane Permeability Studies Leveraging the Elevated Lipophilicity of the 4-Bromo Substituent

In cell-based permeability assays (e.g., PAMPA, Caco-2), the target compound's calculated logP of 3.78 provides an estimated 3–10 fold higher membrane partitioning compared to the 4-chloro analog [1][2]. Investigators studying the impact of halogen-dependent lipophilicity on cellular uptake should select this compound over the 4-chloro variant to maximize the dynamic range of permeability measurements, provided that solubility remains adequate for the assay conditions.

Computational Target Prediction-Driven Exploratory Pharmacology

The SEA computational prediction profile—which suggests potential interactions with QRFPR, STK33, KCNK9, and KCNK3 rather than classical carbonic anhydrase targets [1]—makes this compound a structurally distinct entry point for exploratory pharmacology programs investigating non-CA sulfonamide targets. Procurement is justified for initial in silico and in vitro screening where a departure from canonical sulfonamide pharmacology is desired.

Quote Request

Request a Quote for 4-bromo-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.